molecular formula C21H28N6O2 B4237660 3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4237660
M. Wt: 396.5 g/mol
InChI Key: CMJCTPYRWRLGQH-UHFFFAOYSA-N
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Description

The compound “3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, while the piperazine ring is not. The presence of multiple substituents would also likely cause the molecule to have a fairly complex 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring and the various substituents. The purine ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the purine and piperazine rings, the length and structure of the alkyl chains, and the presence of any additional functional groups .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds in a safe manner, using appropriate personal protective equipment and following all relevant safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-8-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-6-15(2)13-16/h5-7,13H,4,8-12,14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCTPYRWRLGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
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3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

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